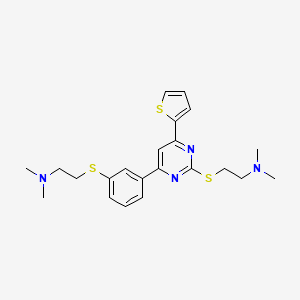
2-((N,N-Dimethylamino)ethylthio)-6-(3-((N,N-dimethylaminoethyl)thio)phenyl)-4-(2-thienyl)-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a pyrimidine ring, a thiophene ring, and a dimethylamino group
Métodos De Preparación
The synthesis of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the thiophene ring and the dimethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-((3-(2-((2-(Dimethylamino)ethyl)thio)-6-(thiophen-2-yl)pyrimidin-4-yl)phenyl)thio)-N,N-dimethylethanamine stands out due to its unique combination of functional groups and structural features. Similar compounds include those with pyrimidine or thiophene rings, but they may lack the specific arrangement of groups found in this compound. This uniqueness can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
131435-40-0 |
|---|---|
Fórmula molecular |
C22H28N4S3 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
2-[3-[2-[2-(dimethylamino)ethylsulfanyl]-6-thiophen-2-ylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H28N4S3/c1-25(2)10-13-27-18-8-5-7-17(15-18)19-16-20(21-9-6-12-28-21)24-22(23-19)29-14-11-26(3)4/h5-9,12,15-16H,10-11,13-14H2,1-4H3 |
Clave InChI |
RKFHFYNMFSADFC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=CC=CC(=C1)C2=CC(=NC(=N2)SCCN(C)C)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


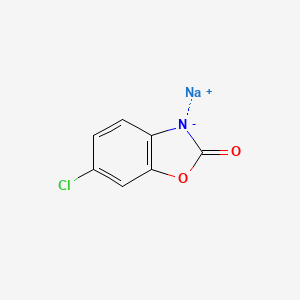
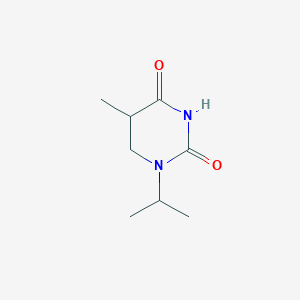


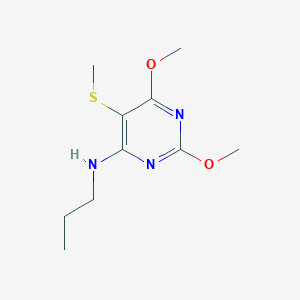

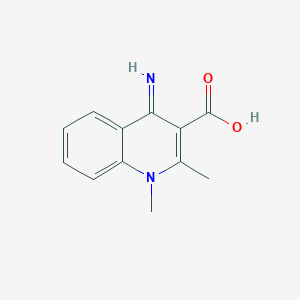
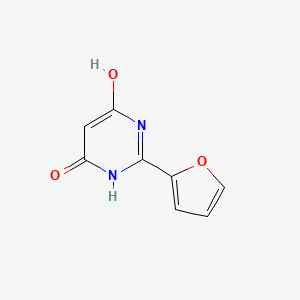
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
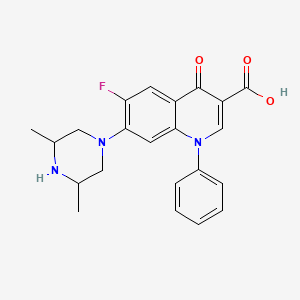

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)


